5,6-Diethyl-3-hydroxypyrazine-2-carboxamide
CAS No.: 181284-16-2
Cat. No.: VC0171323
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181284-16-2 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.222 |
| IUPAC Name | 5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide |
| Standard InChI | InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14) |
| Standard InChI Key | UGBXVGJTOKRBGZ-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(C(=O)N1)C(=O)N)CC |
Introduction
Chemical Properties and Structure
5,6-Diethyl-3-hydroxypyrazine-2-carboxamide possesses a unique chemical structure that determines its physicochemical properties and potential biological interactions. The compound's molecular formula is C9H13N3O2, with a calculated molecular weight of 195.22 g/mol . The structure consists of a pyrazine ring with specific functional group substitutions that create a molecule with both hydrogen bond donor and acceptor capabilities.
Structural Characteristics
The chemical structure of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide can be represented using various chemical notations:
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IUPAC Name: 5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide
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InChI: InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14)
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InChIKey: UGBXVGJTOKRBGZ-UHFFFAOYSA-N
The structure features a pyrazine ring with diethyl groups at positions 5 and 6, providing lipophilic character to that portion of the molecule. The hydroxyl group at position 3 and the carboxamide group at position 2 contribute to the compound's hydrophilicity and hydrogen bonding capabilities. An important structural consideration is the potential for tautomerism involving the hydroxyl group at position 3, which can exist in equilibrium with its keto form, as reflected in the alternative IUPAC name.
Physical and Chemical Properties
Table 1: Physicochemical Properties of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide
The presence of both hydrophilic functional groups (hydroxyl, carboxamide) and lipophilic moieties (diethyl chains) suggests that 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide would exhibit a balanced profile in terms of aqueous solubility and membrane permeability. The compound likely possesses amphiphilic characteristics, which could be advantageous for pharmaceutical applications by facilitating both aqueous solubility for formulation and sufficient lipophilicity for membrane penetration.
| Synthetic Approach | Key Steps | Advantages | Challenges | Potential Yield |
|---|---|---|---|---|
| From Pyrazine Precursors | 1. Start with 5,6-diethylpyrazine-2-carboxylic acid 2. Introduce hydroxyl at position 3 3. Convert carboxylic acid to carboxamide | - More direct approach - Fewer steps if precursor is available | - Regioselective hydroxylation may be challenging - Limited availability of starting material | Moderate |
| Through Hydroxypyrazine Intermediates | 1. Synthesize 3-hydroxypyrazine-2-carboxamide 2. Introduce diethyl groups at positions 5 and 6 | - Core structure with functional groups in place - Building on established methods | - Regioselective introduction of diethyl groups - Potential side reactions | Moderate to High |
| De Novo Pyrazine Ring Formation | 1. Construct pyrazine ring with desired substitution pattern 2. Introduce functional groups as needed | - Greater control over substitution pattern - Potential for one-pot procedures | - Multiple steps required - Optimization of reaction conditions needed | Variable |
Recent Advances in Synthesis
The diethyl substituents at positions 5 and 6 of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide likely influence its biological activity profile compared to related compounds with different substitution patterns. These lipophilic groups might enhance membrane permeability, modify receptor binding characteristics, or alter metabolic stability. Systematic structure-activity relationship studies would be valuable for understanding how these structural features influence the compound's interactions with various biological targets.
Research Methods and Analytical Techniques
The characterization and analysis of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide would typically involve various analytical techniques to elucidate its structure, purity, and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in confirming the structure of hydroxypyrazine derivatives. For 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide, both 1H NMR and 13C NMR would provide valuable structural information. Based on related compounds, characteristic signals would be expected for the ethyl groups, amide protons, and aromatic protons of the pyrazine ring . The 1H NMR would likely show the signature patterns of ethyl groups (triplet for CH3 and quartet for CH2), while the 13C NMR would show signals for the carbonyl carbon and the quaternary carbons of the pyrazine ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis and purification of hydroxypyrazine derivatives. As mentioned in the patent literature for related compounds, HPLC analysis can provide information about the purity and retention time of these compounds . For 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide, HPLC analysis would be valuable for monitoring reaction progress during synthesis and assessing the purity of the final product.
Biological Assay Methods
For evaluating the potential biological activities of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide, various assay methods would be appropriate based on the anticipated activities:
Table 4: Potential Biological Assay Methods for 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide
These analytical and biological assay methods would provide comprehensive data for understanding the properties and potential applications of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide.
Comparison with Related Compounds
Comparing 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide with structurally related compounds provides valuable insights into how its unique structural features might influence its properties and biological activities.
Structural Comparisons
The main structural distinction between 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide and other hydroxypyrazine-2-carboxamide derivatives lies in the substituents at positions 5 and 6. While 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide features diethyl groups at these positions, other well-studied derivatives have different substituents, such as fluorine in favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) or bromine in 6-bromo-3-hydroxypyrazine-2-carboxamide .
Table 5: Structural Comparison of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide with Related Compounds
Biological Activity Comparisons
The biological activities of hydroxypyrazine-2-carboxamide derivatives are notably influenced by their substitution patterns. Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is recognized for its antiviral activity as an RNA polymerase inhibitor , while 3-phenoxypyrazine-2-carboxamide derivatives have demonstrated significant activity as TGR5 agonists with applications in metabolic disorders .
The diethyl substituents in 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide might modulate its biological activity profile in several ways:
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Enhanced lipophilicity might improve membrane permeability, potentially facilitating cellular uptake.
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The bulkier diethyl groups could influence binding to protein targets, potentially altering selectivity profiles.
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The substitution pattern might affect metabolic stability, potentially leading to different pharmacokinetic properties.
These comparative insights highlight the potential for 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide to exhibit a unique biological activity profile distinct from but related to other hydroxypyrazine-2-carboxamide derivatives. Systematic evaluation of its activities alongside these related compounds would provide valuable structure-activity relationship data.
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